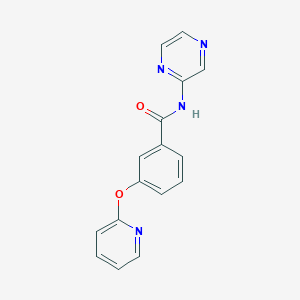

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrazine ring, a pyridine ring, and a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves the reaction of pyrazine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where the corresponding hetaryl ureas and alcohols are utilized . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the substituents involved.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds.

Applications De Recherche Scientifique

Cardiovascular Health

Research indicates that compounds similar to N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide can act as stimulants for high-density lipoprotein (HDL) cholesterol. These compounds are being investigated for their efficacy in treating conditions such as dyslipidemia, arteriosclerosis, and other cardiovascular diseases. The potential mechanism involves enhancing HDL cholesterol levels, which is beneficial for cardiovascular health .

Antiviral Activity

A series of pyrazine derivatives have been studied for their antiviral properties, particularly against flaviviruses like Zika and dengue. Compounds with structural similarities to this compound have shown promise as allosteric inhibitors of viral proteases, which are critical for viral replication. These compounds demonstrated significant inhibitory effects in vitro and in vivo, making them potential candidates for antiviral drug development .

Glucokinase Activation

This compound analogues have been explored as allosteric activators of glucokinase (GK), an enzyme that plays a crucial role in glucose metabolism. These compounds exhibited promising hypoglycemic activity in animal models, suggesting their potential use in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Variations in the molecular structure can significantly influence biological activity:

Antiviral Research

In a study focusing on the antiviral activity of pyrazine derivatives, compounds structurally related to this compound were evaluated for their effectiveness against Zika virus protease. The most potent compounds showed IC50 values as low as 130 nM, indicating strong inhibition of viral replication both in cell cultures and animal models .

Diabetes Management

Another case study highlighted the synthesis and evaluation of N-pyridin-2-yl benzamide analogues as glucokinase activators. In vivo studies demonstrated significant reductions in blood glucose levels following administration of these compounds in diabetic rats, suggesting that modifications to the benzamide structure could enhance antidiabetic properties .

Mécanisme D'action

The mechanism of action of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide include:

Uniqueness

This compound is unique due to its specific combination of pyrazine, pyridine, and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anti-tubercular agent. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Design

The compound features a pyrazine moiety linked to a pyridine and benzamide structure, which has been shown to enhance biological activity through specific molecular interactions. The design of such compounds often aims to optimize their pharmacological properties while minimizing toxicity.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of derivatives related to this compound. For instance, a series of pyrazine-based compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Among these, several derivatives exhibited significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) and were further assessed for their cytotoxicity against human embryonic kidney cells (HEK-293), showing non-toxic profiles at effective doses .

Table 1: Anti-Tubercular Activity of Related Compounds

| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |

|---|---|---|---|

| 6a | 1.35 | 3.73 | Non-toxic |

| 6e | 2.18 | 4.00 | Non-toxic |

| 6h | 1.95 | 3.85 | Non-toxic |

| 7e | 2.10 | 4.20 | Non-toxic |

Inhibition of Kinases

In addition to its anti-tubercular properties, compounds with similar structures have been reported to inhibit various kinases, which are critical in cancer progression and cell signaling pathways. For example, certain pyrazine derivatives showed strong inhibitory effects on Pim kinases with IC50 values in the nanomolar range (10–12 nM), indicating their potential as anti-cancer agents .

Cytotoxicity and Selectivity

The cytotoxicity of this compound and its derivatives has been evaluated across different cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The findings suggest that while some compounds exhibit potent anti-cancer activity, they also maintain selectivity towards non-cancerous cells, which is crucial for therapeutic applications .

Table 2: Cytotoxicity Profile of Selected Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 1.03 |

| Compound B | HeLa | 1.15 |

| Compound C | MCF-7 | 2.59 |

The mechanisms underlying the biological activity of N-(pyrazin-2-yloxy)benzamide derivatives involve multiple pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells by targeting specific kinases.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit nitric oxide overproduction in macrophages, suggesting potential anti-inflammatory properties .

Case Studies

Several case studies have documented the effectiveness of pyrazine-based compounds in preclinical settings:

- Case Study 1 : A derivative with an IC50 of 0.07 μM against K562 leukemia cells demonstrated significant promise as a lead compound for further development.

- Case Study 2 : In vivo studies using animal models have shown that certain pyrazine derivatives reduce tumor growth significantly compared to control groups.

Propriétés

IUPAC Name |

N-pyrazin-2-yl-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-16(20-14-11-17-8-9-18-14)12-4-3-5-13(10-12)22-15-6-1-2-7-19-15/h1-11H,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMFYRKXLMZBTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.